6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H8ClN3O2S and a molecular weight of 269.71 g/mol It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and another pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like phosphatidylinositol 4-kinase (pi4k) and phosphoinositide 3-kinase (pi3k) . These enzymes play crucial roles in cellular signaling and regulation.
Mode of Action
Based on the activity of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .
Biochemical Pathways
If it indeed targets pi4k and pi3k as suggested, it could affect pathways related to cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
If it inhibits pi4k and pi3k, it could potentially disrupt cellular signaling pathways, leading to changes in cell growth, proliferation, and survival .
Preparation Methods
The synthesis of 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminopyridine . The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the pyridine rings can be functionalized further.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiviral activities. The presence of the sulfonamide group is known to enhance its biological activity.
Materials Science:
Biological Research: Its derivatives are explored for their interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar compounds to 6-chloro-N-(pyridin-2-yl)pyridine-3-sulfonamide include other sulfonamide derivatives and pyridine-based compounds. For example:
6-chloropyridine-2-carbonitrile: Another pyridine derivative with a chlorine substituent.
Imidazo[1,2-a]pyridine-3-sulfonamide: A compound with a similar sulfonamide group but a different heterocyclic structure.
The uniqueness of this compound lies in its dual pyridine rings and the specific positioning of the sulfonamide group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-N-pyridin-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-9-5-4-8(7-13-9)17(15,16)14-10-3-1-2-6-12-10/h1-7H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGRKZYGYCNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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